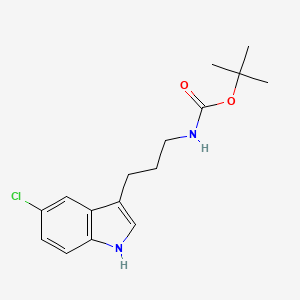
1-(Boc-amino)-3-(5-chloro-1h-indol-3-yl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a tert-butyl carbamate group attached to a 3-(5-chloro-1H-indol-3-yl)propyl moiety, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 5-position of the indole ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carbamate Group: The tert-butyl carbamate group is introduced by reacting the amine group with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
- Used in drug discovery and development programs.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- TERT-BUTYL N-[3-(5-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-6-YL)PROPYL]CARBAMATE
- TERT-BUTYL N-[3-(5-FLUORO-1H-INDOL-3-YL)PROPYL]CARBAMATE
- TERT-BUTYL N-[3-(5-METHYL-1H-INDOL-3-YL)PROPYL]CARBAMATE
Comparison:
- TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE is unique due to the presence of the chlorine atom at the 5-position of the indole ring, which can influence its reactivity and biological activity.
- Similar compounds with different substituents (e.g., fluorine, methyl) may exhibit distinct chemical and biological properties, making them suitable for different applications.
Propiedades
Fórmula molecular |
C16H21ClN2O2 |
|---|---|
Peso molecular |
308.80 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(5-chloro-1H-indol-3-yl)propyl]carbamate |
InChI |
InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)18-8-4-5-11-10-19-14-7-6-12(17)9-13(11)14/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,18,20) |
Clave InChI |
JLWRMBOLSKLXLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC1=CNC2=C1C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
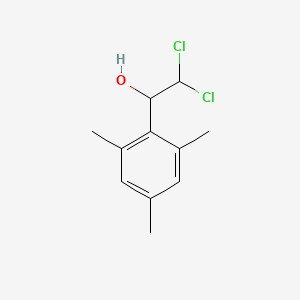

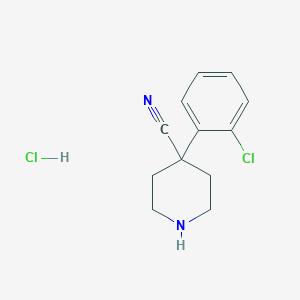
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
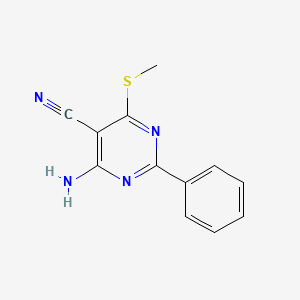
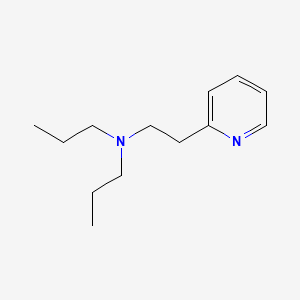
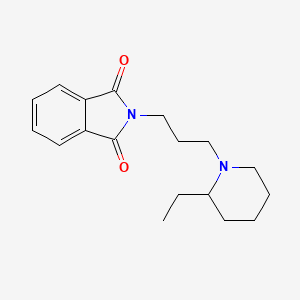
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
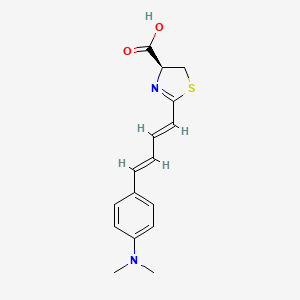
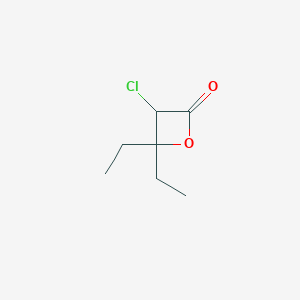

![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
